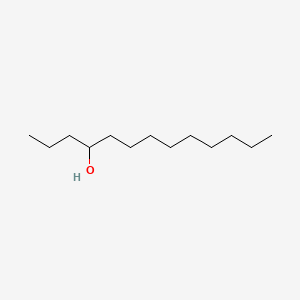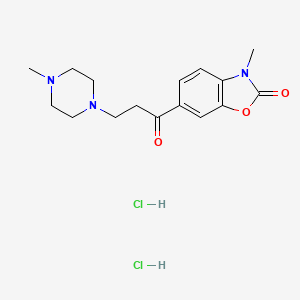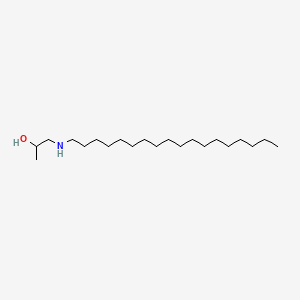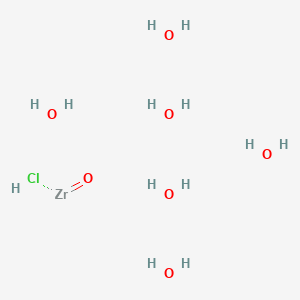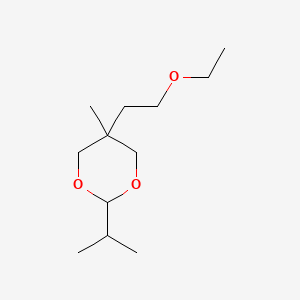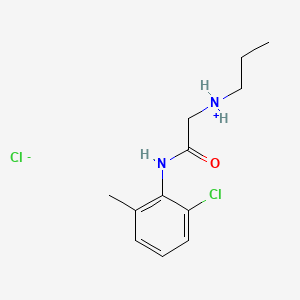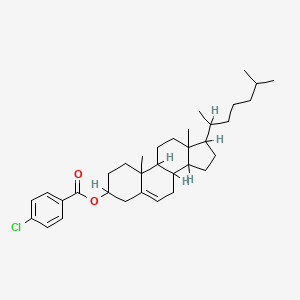
Cholest-5-en-3beta-yl p-chlorobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cholest-5-en-3beta-yl p-chlorobenzoate is a chemical compound with the molecular formula C34H49ClO2 It is a derivative of cholesterol, where the hydroxyl group at the 3-beta position is esterified with p-chlorobenzoic acid
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of cholest-5-en-3beta-yl p-chlorobenzoate typically involves the esterification of cholesterol with p-chlorobenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or chloroform for several hours to ensure complete esterification.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as recrystallization or chromatography to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
Cholest-5-en-3beta-yl p-chlorobenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The p-chlorobenzoate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes. Substitution reactions can result in the formation of various ester derivatives.
Applications De Recherche Scientifique
Cholest-5-en-3beta-yl p-chlorobenzoate has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used to study the effects of cholesterol derivatives on biological membranes and cellular processes.
Medicine: Research into its potential therapeutic applications, such as in drug delivery systems or as a component of pharmaceutical formulations, is ongoing.
Industry: It may be used in the development of new materials or as an intermediate in the production of other chemical compounds.
Mécanisme D'action
The mechanism of action of cholest-5-en-3beta-yl p-chlorobenzoate involves its interaction with biological membranes and proteins. The compound’s lipophilic nature allows it to integrate into lipid bilayers, potentially affecting membrane fluidity and permeability. Additionally, it may interact with specific proteins or enzymes, influencing their activity and function. The exact molecular targets and pathways involved are still under investigation.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cholest-5-en-3beta-yl p-nitrobenzoate: Similar in structure but with a nitro group instead of a chloro group.
Cholest-5-en-3beta-yl acetate: An ester derivative with an acetate group.
Cholest-5-en-3beta-yl propanoate: Another ester derivative with a propanoate group.
Uniqueness
Cholest-5-en-3beta-yl p-chlorobenzoate is unique due to the presence of the p-chlorobenzoate group, which imparts distinct chemical properties and reactivity. This makes it valuable for specific applications where the chloro group plays a crucial role, such as in certain synthetic pathways or biological studies.
Propriétés
Numéro CAS |
22575-27-5 |
|---|---|
Formule moléculaire |
C34H49ClO2 |
Poids moléculaire |
525.2 g/mol |
Nom IUPAC |
[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 4-chlorobenzoate |
InChI |
InChI=1S/C34H49ClO2/c1-22(2)7-6-8-23(3)29-15-16-30-28-14-11-25-21-27(37-32(36)24-9-12-26(35)13-10-24)17-19-33(25,4)31(28)18-20-34(29,30)5/h9-13,22-23,27-31H,6-8,14-21H2,1-5H3 |
Clé InChI |
LOSYTXYCFKYHMJ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)C5=CC=C(C=C5)Cl)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


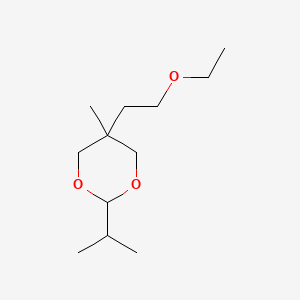

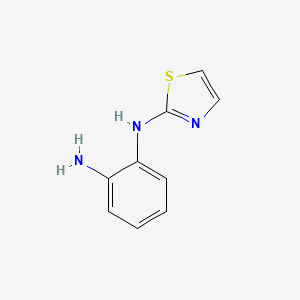
![6-[(2-Chloro-4,6-dinitrophenyl)azo]-3,4-dihydro-2,2,4,7-tetramethyl-2H-quinoline-1-ethanol](/img/structure/B13754561.png)
![2,7-Naphthalenedisulfonic acid, 4-amino-3,6-bis[[4-[(4-aminophenyl)azo]-2-methoxy-5-methylphenyl]azo]-5-hydroxy-](/img/structure/B13754568.png)
